molecular formula C16H16O4 B3117515 Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate CAS No. 22375-05-9

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate

Cat. No.: B3117515
CAS No.: 22375-05-9
M. Wt: 272.29 g/mol
InChI Key: CNRWLRGPBCJARF-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid+methanolacid catalystMethyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate+water\text{4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid+methanolacid catalyst​Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-(benzyloxy)-2-oxo-6-methylbenzoic acid.

    Reduction: 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-2-hydroxybenzoate: Lacks the methyl group at the 6-position.

    Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the hydroxy group at the 2-position.

    Methyl 4-(benzyloxy)-6-methylbenzoate: Lacks the hydroxy group at the 2-position.

Uniqueness

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is unique due to the presence of both the hydroxy and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-6-methyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-8-13(9-14(17)15(11)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWLRGPBCJARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448165
Record name AGN-PC-0NCPFZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22375-05-9
Record name AGN-PC-0NCPFZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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